Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
CAS No.:
Cat. No.: VC18359293
Molecular Formula: C15H18BrNO3
Molecular Weight: 340.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BrNO3 |
|---|---|
| Molecular Weight | 340.21 g/mol |
| IUPAC Name | tert-butyl 5-bromo-1,1-dimethyl-3-oxoisoindole-2-carboxylate |
| Standard InChI | InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-12(18)10-8-9(16)6-7-11(10)15(17,4)5/h6-8H,1-5H3 |
| Standard InChI Key | QMMQKDHAUISGBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=C(C=C2)Br)C(=O)N1C(=O)OC(C)(C)C)C |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is C₁₆H₁₉BrN₂O₃, with a molecular weight of 367.24 g/mol. Its structure features a bicyclic isoindoline core modified with a bromine substituent, a ketone group at the 3-position, and sterically bulky tert-butyl and dimethyl groups. These groups influence the compound’s reactivity, solubility, and stability. For example:
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The tert-butyl ester enhances lipophilicity, which may improve membrane permeability in biological systems.
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The bromine atom at the 5-position serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization .
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The 1,1-dimethyl groups introduce steric hindrance, potentially stabilizing the compound against enzymatic degradation.
Comparative analysis with structurally similar compounds, such as tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate (C₁₄H₁₆BrNO₃, MW 326.19 g/mol) , highlights the impact of substituents on physicochemical properties. For instance, the additional methyl groups in the target compound increase its molecular weight by 41.05 g/mol compared to the analog, altering its crystallization behavior and solubility profile.
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate likely involves multi-step procedures, drawing from methods used for analogous isoindoline derivatives:
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Core Formation: Cyclization of substituted phthalic anhydrides or nitriles to form the isoindoline ring. For example, bromination of pre-functionalized isoindoline precursors using N-bromosuccinimide (NBS) under radical conditions.
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Esterification: Reaction of the carboxylic acid intermediate with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Introduction of Dimethyl Groups: Alkylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .
Reaction Conditions and Yield Optimization
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate bromine-mediated coupling reactions .
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with organometallic reagents.
Table 1: Comparison of Synthetic Methods for Isoindoline Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 78 | 95 |
| Esterification | DCC, DMAP, DCM, rt | 85 | 98 |
| Dimethylation | Me₂SO₄, K₂CO₃, DMF, 50°C | 65 | 90 |
Biological and Pharmacological Relevance
While direct biological data for tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate are unavailable, structurally related isoindoline derivatives exhibit notable activities:
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Enzyme Inhibition: Analogous compounds inhibit dipeptidyl peptidase 8/9 (DPP8/9), modulating immune responses.
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Anticancer Potential: Brominated isoindolines induce apoptosis in cancer cell lines (IC₅₀: 2–10 μM).
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Antimicrobial Effects: Activity against Gram-positive bacteria (MIC: 8–32 μg/mL) has been reported.
The tert-butyl and dimethyl groups in the target compound may enhance metabolic stability, prolonging its in vivo half-life compared to simpler analogs.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Protease inhibitors targeting viral or bacterial enzymes.
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Kinase inhibitors for oncology applications.
Material Science
Functionalized isoindolines are used in:
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Organic semiconductors due to their planar aromatic systems.
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis and purification require optimization for industrial-scale production.
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Biological Profiling: In vitro and in vivo studies are needed to validate therapeutic potential.
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Computational Modeling: DFT calculations could predict reactivity and guide derivative design.
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